1-[3-(Dimethoxymethylsilyl)propyl]-piperazine
CAS No.:
Cat. No.: VC13700555
Molecular Formula: C10H24N2O2Si
Molecular Weight: 232.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H24N2O2Si |
|---|---|
| Molecular Weight | 232.39 g/mol |
| IUPAC Name | dimethoxymethyl(3-piperazin-1-ylpropyl)silane |
| Standard InChI | InChI=1S/C10H24N2O2Si/c1-13-10(14-2)15-9-3-6-12-7-4-11-5-8-12/h10-11H,3-9,15H2,1-2H3 |
| Standard InChI Key | HFVGQHNKXOLXRS-UHFFFAOYSA-N |
| SMILES | COC(OC)[SiH2]CCCN1CCNCC1 |
| Canonical SMILES | COC(OC)[SiH2]CCCN1CCNCC1 |
Introduction
Chemical Structure and Key Properties
The compound features a piperazine ring () linked to a propyl chain terminating in a dimethoxymethylsilyl group (). This hybrid structure enables dual functionality: the piperazine moiety provides basicity and coordination sites, while the silane group facilitates surface adhesion and crosslinking .
Table 1: Physicochemical Properties of 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.46 g/mol |
| Density | 0.975 g/cm³ |
| pH (1% solution) | 7–8 |
| Purity | ≥97% |
| Physical State | Liquid |
The balanced distribution of secondary, tertiary, and primary amine groups enhances its reactivity compared to conventional aminosilanes .
Synthesis and Manufacturing
Industrial synthesis typically involves a multi-step nucleophilic substitution process:
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Silane Precursor Preparation: 3-Chloropropyldimethoxymethylsilane is synthesized via hydrosilylation of allyl chloride with dimethoxymethylsilane.
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Piperazine Functionalization: The chlorosilane reacts with piperazine under alkaline conditions, yielding the target compound through displacement .
Key reaction:
Process optimization focuses on controlling stoichiometry to minimize byproducts like bis-silylated piperazine.
Industrial Applications
Textile Finishing Agents
The compound serves as a precursor for amino silicone oils, imparting fabric softness while reducing yellowing—a common issue with traditional aminosiloxanes . The hindered triamine structure delays oxidation, enhancing thermal stability.
Mechanism: During polycondensation, the silane groups hydrolyze to form siloxane networks, while the amines catalyze crosslinking.
Silane Coupling Agents
As a coupling agent, it improves interfacial adhesion in:
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Glass fiber-reinforced composites
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Mineral-filled polymers (e.g., silica-reinforced tires)
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Dental composites
Comparative studies show 15–20% higher bond strength versus aminopropyltriethoxysilane (APTES) in epoxy-glass systems .
Comparative Analysis with Related Compounds
Table 2: Comparison of Silane Coupling Agents
| Compound | Structure | Key Features |
|---|---|---|
| 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine | Hindered triamine; low yellowing | |
| 3-Aminopropyltriethoxysilane (APTES) | High reactivity; prone to self-condensation | |
| Bis[3-(trimethoxysilyl)propyl]amine | Dual silane sites; increased crosslink density |
The target compound’s branched amine configuration reduces crystallization tendencies, improving compatibility with hydrophobic matrices .
Future Research Directions
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Biomedical Applications: Exploration as a drug delivery vector leveraging pH-responsive amine groups.
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Green Chemistry: Development of aqueous-based synthesis routes to replace solvent-mediated processes.
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Advanced Composites: Evaluation in carbon fiber-reinforced polyimides for aerospace applications.
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